molecular formula C12H19N3O B15058398 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B15058398
M. Wt: 221.30 g/mol
InChI Key: RAWMWTWUNAYRTI-UHFFFAOYSA-N
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Description

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol is a heterocyclic compound that features both piperazine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both piperazine and pyridine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of receptors and enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

    1-(4-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol: Similar structure but with different substitution patterns.

    1-(6-(Piperazin-1-yl)pyridin-2-yl)propan-1-ol: Positional isomer with different pharmacological properties.

    1-(6-(Piperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar scaffold with a shorter alkyl chain.

Uniqueness: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards various biological targets. This makes it a valuable compound for the development of new therapeutic agents .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C12H19N3O/c1-2-11(16)10-3-4-12(14-9-10)15-7-5-13-6-8-15/h3-4,9,11,13,16H,2,5-8H2,1H3

InChI Key

RAWMWTWUNAYRTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCNCC2)O

Origin of Product

United States

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